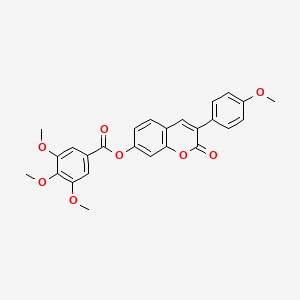![molecular formula C9H18N2O B2852143 6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane CAS No. 2243510-23-6](/img/structure/B2852143.png)
6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane, also known as spirooxazine, is a nitrogen-containing heterocyclic compound. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Spirooxazine has been extensively studied for its potential applications in various fields, including material science, optics, and biomedicine. In material science, 6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane has been used as a photochromic material for optical data storage and display devices. In optics, this compound has been used as a photochromic dye for optical filters and lenses. In biomedicine, this compound has been studied for its potential as a photoswitchable drug, which can be activated by light to release therapeutic agents at specific sites in the body.
Wirkmechanismus
The mechanism of action of 6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane is based on its ability to undergo reversible photoisomerization between a closed-ring form (this compound) and an open-ring form (merocyanine). The photoisomerization is triggered by light of a specific wavelength, which induces a change in the electronic structure of the molecule. The open-ring form of this compound has different properties than the closed-ring form, including increased solubility and reactivity. This property has been exploited for various applications, including drug delivery and sensing.
Biochemical and Physiological Effects:
Spirooxazine has been shown to have low toxicity and biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that this compound can be internalized by cells and activated by light to release therapeutic agents or induce cell death. In vivo studies have shown that this compound can be delivered to specific tissues and activated by light to trigger localized drug release or tissue ablation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane is its reversibility and selectivity, which allows for precise control over the activation of therapeutic agents or the induction of cellular processes. This property has been exploited for various applications, including drug delivery, gene regulation, and tissue engineering. However, this compound has some limitations, including its sensitivity to light and its potential for photobleaching. These limitations can be addressed through the use of appropriate light sources and protective coatings.
Zukünftige Richtungen
There are many future directions for 6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane research, including the development of new synthesis methods, the optimization of photoisomerization efficiency, and the exploration of new applications in biomedicine and material science. Some specific areas of interest include the use of this compound for targeted drug delivery, the development of this compound-based biosensors, and the use of this compound for tissue engineering and regenerative medicine. Additionally, the development of this compound-based materials for optical data storage and display devices is an area of active research.
Synthesemethoden
Spirooxazine can be synthesized through a variety of methods, including cyclization of 1,3-diaminopropane with 2-chloroethyl ether, and cyclization of 1,3-diaminopropane with 2-chloroethanol. The yield of 6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane can be improved by using a solvent such as ethanol, and by adding a base such as sodium hydroxide. The synthesized this compound can be purified through recrystallization or chromatography.
Eigenschaften
IUPAC Name |
6-ethyl-2-oxa-6,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-11-5-4-10-7-9(11)3-6-12-8-9/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREOSVBTLWIPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC12CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(dimethylamino)methyl]-1H-indole-4-carboxylic acid hydrochloride](/img/structure/B2852061.png)

![1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol](/img/structure/B2852067.png)

![N-(4-ethoxyphenyl)-4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]benzamide](/img/structure/B2852069.png)

![5-(2-chlorobenzyl)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2852071.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2852072.png)
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone](/img/structure/B2852074.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide](/img/structure/B2852077.png)


![N-(3-methylbutyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2852083.png)